N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
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Overview
Description
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a compound with a complex molecular structure that consists of a fluorinated benzene sulfonyl group, a thiophene ring, and ethanediamide with a hydroxyethyl substitution. This intricate combination of functional groups imparts unique chemical properties to the molecule, making it a point of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide generally involves multiple steps, starting from readily available precursors. The typical synthetic route includes:
Formation of the Sulfonyl Intermediate:
Thiophene Incorporation: : The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Ethanediamide Backbone Assembly: : The ethanediamide structure is formed by reacting with ethylenediamine, under conditions that promote amide bond formation.
Hydroxyethyl Substitution: : Finally, the hydroxyethyl group is introduced using reactions such as nucleophilic substitution or addition of ethylene oxide.
Industrial Production Methods
On an industrial scale, these reactions are optimized for higher yields and cost efficiency. Key factors include:
Choice of Solvents: : Using solvents that enhance reaction rates and improve product solubility.
Catalysts: : Efficient and recyclable catalysts that reduce costs and environmental impact.
Temperature and Pressure Conditions: : Adjusting these parameters to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: : Introduction of oxidative agents to modify specific functional groups.
Reduction: : Use of reducing agents to alter the oxidation state of components.
Substitution: : Replacing functional groups with others, typically using nucleophilic or electrophilic reagents.
Addition and Elimination: : Adding or removing small molecules to/from the compound.
Common Reagents and Conditions
Oxidation: : Reagents like m-Chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: : Utilization of halides or alcohols in the presence of strong bases or acids.
Major Products
The products formed from these reactions are highly dependent on the specific reagents and conditions used. Major products can include modified amides, sulfonamides, and thiophene derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, especially in the design of new materials with specific electronic or optical properties.
Biology
In biological research, it may serve as a probe to study sulfonamide and thiophene interactions with biological targets, offering insights into enzyme functions and signaling pathways.
Medicine
It holds potential in medicinal chemistry for the development of new pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or proteins.
Industry
In the industrial realm, its unique properties could be leveraged in the manufacturing of specialty chemicals or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide depends on its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, altering their activity. The exact pathways include:
Enzyme Inhibition: : Binding to the active site of enzymes, inhibiting their catalytic activity.
Receptor Modulation: : Interacting with cell surface or intracellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide stands out due to its unique combination of functional groups. Similar compounds include:
Sulfonamides: : Generally less complex and lacking the thiophene ring.
Thiophene Derivatives: : Often simpler in structure without the sulfonamide group.
Hydroxyethyl Amides: : Typically do not possess the additional sulfonyl and thiophene groups.
These comparisons highlight the distinctiveness of this compound in terms of its multifunctional and complex nature, making it a valuable compound for diverse scientific and industrial applications.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O5S2/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKFCIYUVKRFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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